Sarcoglaucol-16-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl (5S,6E,10Z,14E,15aS)-5-hydroxy-3,6,14-trimethyl-2-oxo-5,8,9,12,13,15a-hexahydro-4H-cyclotetradeca[b]furan-10-carboxylate |
InChI |
InChI=1S/C21H28O5/c1-13-7-5-9-16(21(24)25-4)10-6-8-14(2)18(22)12-17-15(3)20(23)26-19(17)11-13/h8-9,11,18-19,22H,5-7,10,12H2,1-4H3/b13-11+,14-8+,16-9-/t18-,19-/m0/s1 |
InChI Key |
QXZPKAWLIRITRB-VZFQLHBCSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]2C(=C(C(=O)O2)C)C[C@@H](/C(=C/CC/C(=C/CC1)/C(=O)OC)/C)O |
Canonical SMILES |
CC1=CC2C(=C(C(=O)O2)C)CC(C(=CCCC(=CCC1)C(=O)OC)C)O |
Synonyms |
sarcoglaucol-16-one |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Biosynthetic Pathways of Sarcoglaucol 16 One
Isolation and Purification Methodologies from Natural Sources
The isolation of Sarcoglaucol-16-one is a multi-step process that begins with the collection of the source organism and concludes with the purification of the target compound through various chromatographic techniques.
Originating Soft Coral Species of the Genus Sarcophyton
This compound has been successfully isolated from several species of soft coral belonging to the genus Sarcophyton. These marine invertebrates are known to be a rich source of bioactive diterpenoids. The primary species from which this compound has been identified are listed in the table below.
| Originating Species | Reference |
| Sarcophyton cherbonnieri | nih.govnih.gov |
| A new, unclassified Sarcophyton species | scilit.comnih.gov |
| Sarcophyton ehrenbergi |
Table 1: Documented soft coral species as natural sources of this compound.
Chromatographic and Extraction Techniques for Metabolite Separation
The process of isolating this compound from the soft coral biomass involves initial extraction followed by systematic chromatographic separation. The collected coral samples are typically frozen to preserve their chemical integrity and then subjected to an exhaustive extraction process.
Initially, the freeze-dried and minced coral tissue is extracted with organic solvents. A common method involves a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) or aqueous ethanol (B145695) (EtOH) to create a crude extract containing a wide range of metabolites. mdpi.comnih.gov This crude extract is then partitioned between different immiscible solvents, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity.
The resulting organic-soluble fraction, which contains this compound, undergoes a series of chromatographic steps for purification. A typical purification workflow includes:
Column Chromatography: The extract is first subjected to column chromatography over silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate) to yield several less complex fractions.
High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the target compound are further purified using HPLC. This is often performed on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water mixture, allowing for the isolation of the pure compound. nih.gov
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Following purification, the precise chemical structure of this compound is determined using a combination of modern spectroscopic methods. Each technique provides specific pieces of information that, when combined, reveal the molecule's complete architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Relative Configuration
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is used to establish its planar structure and relative stereochemistry.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to identify neighboring protons (H-H correlations), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different structural fragments of the molecule. The determination of double bond configurations (E/Z) is achieved through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments, which reveal the spatial proximity of atoms. scilit.comnih.gov
| Data Type | Description |
| ¹H NMR | Provides chemical shifts (δ) and coupling constants (J) for all proton nuclei. |
| ¹³C NMR | Provides chemical shifts (δ) for all carbon nuclei. |
| COSY | Reveals scalar coupling between protons, establishing H-C-C-H connectivities. |
| HSQC | Correlates each proton with its directly attached carbon atom. |
| HMBC | Shows 2- and 3-bond correlations between protons and carbons, key for assembling the molecular skeleton. |
| NOESY/ROESY | Identifies through-space correlations between protons, which helps determine the relative configuration of stereocenters and the geometry of double bonds. |
Table 2: NMR spectroscopic techniques used for the structural elucidation of this compound.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide an extremely accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, which for this compound is C₂₁H₂₈O₅. acs.org
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic losses would include the neutral loss of water (H₂O) from the hydroxyl group or the loss of a methoxy (B1213986) group (-OCH₃) from the ester functionality. These specific fragmentation pathways help to confirm the presence and location of functional groups within the molecule. acdlabs.comlibretexts.org
| Analytical Technique | Information Obtained |
| HRESIMS | Provides the accurate mass of the molecular ion (e.g., [M+Na]⁺), leading to the determination of the exact molecular formula (C₂₁H₂₈O₅). |
| MS/MS Fragmentation | Reveals the pattern of bond cleavages under energy input, confirming the presence of functional groups through characteristic neutral losses (e.g., loss of H₂O, CH₃OH). |
Table 3: Mass spectrometry data for this compound analysis.
Chiroptical Methods (e.g., Circular Dichroism, CD) for Absolute Configuration Determination
While NMR and MS can define the connectivity and relative arrangement of atoms, chiroptical methods are required to determine the absolute configuration of stereogenic centers. For this compound, its absolute stereochemistry was established using the modified Mosher's method, an NMR-based chiroptical technique. scilit.comnih.gov
The modified Mosher's method involves the chemical derivatization of the secondary alcohol in this compound with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net By preparing the (R)-MTPA and (S)-MTPA esters and analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the alcohol can be determined. nih.gov
Although not the primary method used for this compound itself, Electronic Circular Dichroism (ECD) is another powerful chiroptical technique widely used for determining the absolute configuration of cembranoids. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive or negative Cotton effects, can be compared with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TDDFT) to assign the absolute configuration.
X-ray Crystallography for Definitive Three-Dimensional Structure
While a specific X-ray crystallography study for this compound was not found in the provided search results, the technique of single-crystal X-ray diffraction analysis is a powerful, non-destructive method for determining the precise three-dimensional structure of crystalline materials. sci-hub.se This method has been instrumental in elucidating the structures of numerous complex natural products, including other cembranoid diterpenes isolated from soft corals of the genus Sarcophyton. researchgate.netnih.gov For instance, the absolute configurations of related cembranoids such as glacunoids A, B, and C were confirmed using this technique. researchgate.net
The process of X-ray crystallography involves irradiating a single crystal of a compound with X-rays. The electrons within the crystal scatter the X-rays, creating a diffraction pattern of spots. sci-hub.se By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. This map is then interpreted to determine the arrangement of atoms, bond lengths, and bond angles, providing an unambiguous determination of the molecule's absolute stereochemistry. nih.gov This technique is particularly valuable for complex molecules with multiple stereocenters, where spectroscopic methods alone may not be sufficient for a definitive structural assignment. sci-hub.senih.gov The successful application of X-ray crystallography has been pivotal in understanding the structure of a vast number of biological macromolecules and small molecules, playing a crucial role in fields like structural biology and drug discovery. sci-hub.senih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used to identify the functional groups present in a molecule like this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.org Different types of bonds (e.g., C=O, C-H, O-H) vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers (cm⁻¹) in the IR spectrum. wikipedia.orglibretexts.org This allows for the identification of functional groups. utdallas.edu
For a compound like this compound, which possesses a ketone group, a strong absorption band would be expected in the region of 1690-1760 cm⁻¹ corresponding to the C=O stretching vibration. libretexts.org The IR spectrum of a related cembranoid, glacunoid A, showed characteristic absorptions for hydroxyl (3432 cm⁻¹) and carbonyl (1735 and 1685 cm⁻¹) groups. researchgate.net The intensity of these absorption bands is related to the change in dipole moment during the vibration. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. bioglobax.comwikipedia.org This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. bioglobax.com The technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light, often containing conjugated π systems (alternating double and single bonds). bioglobax.comwikipedia.org
The UV-Vis spectrum provides information about the presence of conjugated systems within the molecule. For this compound, the presence of conjugated double bonds would result in characteristic absorption maxima (λmax) in the UV region (200-400 nm). The Beer-Lambert law relates the absorbance of a solution to the concentration of the absorbing substance and the path length of the light beam, making UV-Vis spectroscopy also a quantitative method. bioglobax.com
Computational Methods in Structural and Stereochemical Assignment (e.g., Quantum Chemical NMR, DP4+ Analysis)
In the structural elucidation of complex natural products like this compound, computational methods, particularly quantum chemical NMR calculations and DP4+ analysis, have become indispensable tools for assigning the correct relative and absolute stereochemistry. nih.govuca.edu.ar These methods are often employed when traditional spectroscopic data, such as NOE correlations, are insufficient to resolve ambiguous stereochemical features. nih.gov
The general approach involves calculating the NMR chemical shifts for all possible diastereomers of a proposed structure using density functional theory (DFT). nih.gov These calculated shifts are then compared with the experimental NMR data. The DP4+ probability analysis is a statistical method that evaluates the goodness of fit between the calculated and experimental NMR data (both ¹H and ¹³C) for each isomer, providing a probability score for the most likely correct structure. nih.govuca.edu.arnih.gov
For example, in the structural determination of cinerenolide C, a cembranolide from Sarcophyton cinereum, DP4+ analysis was crucial in establishing the relative configurations at C-1 and C-4, which were unclear from NOE data alone. nih.gov By calculating the NMR chemical shifts for four possible isomers and applying DP4+ analysis, the 1α,4β conformer was assigned a probability of 100%, thus confirming the 1S, 4R relative configuration. nih.gov Similarly, DP4+ analysis has been successfully used to determine the absolute configuration of other complex natural products, sometimes in combination with other techniques like electronic circular dichroism (ECD) calculations. nih.govresearchgate.net This computational pipeline provides a powerful and increasingly routine approach to overcoming challenges in the stereochemical assignment of intricate molecules. nih.gov
Proposed Biosynthetic Origins and Mechanisms of this compound
The biosynthesis of cembranoid diterpenes like this compound is believed to originate from the common C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.com The formation of the characteristic 14-membered cembrane (B156948) ring and its subsequent modifications involve a series of enzymatic reactions. researchgate.netresearchgate.net
Precursor Pathways (e.g., Geranylgeranyl Pyrophosphate Cyclization)
The initial and crucial step in the biosynthesis of the cembrane skeleton is the cyclization of the linear precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.com GGPP itself is formed through the "head-to-tail" condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). nih.govresearchgate.net
The cyclization of GGPP is catalyzed by diterpene synthases and involves an intramolecular electrophilic attack, typically between C-1 and C-14, to form the 14-membered macrocyclic ring that is characteristic of cembranoids. researchgate.netnih.gov This complex cyclization cascade sets the foundation for the vast structural diversity observed in this class of natural products. nih.gov In some proposed pathways, (all-E)-GGPP may first be converted to geranylneryl-PP (GNPP) by a diterpene synthase before cyclization occurs. mdpi.com
Enzymatic Transformations and Regioselective Oxidations
Following the initial cyclization of geranylgeranyl pyrophosphate to form the basic cembrane skeleton, a variety of enzymatic transformations occur. researchgate.netresearchgate.net These modifications are responsible for the vast structural diversity observed among cembranoids. Key among these transformations are regioselective oxidations, often catalyzed by cytochrome P450 monooxygenases. researchgate.net These enzymes introduce oxygen-containing functional groups, such as hydroxyls and ketones, at specific positions on the cembrane ring. researchgate.net
For instance, the formation of a ketone at the C-16 position of this compound is a result of such a regioselective oxidation. The enzymatic machinery of the soft coral precisely controls where these oxidations occur, leading to the specific chemical structure of this compound.
Post-Cyclization Modifications and Functionalization
After the initial formation of the 14-membered cembrane ring and early oxidative steps, a series of further modifications, known as post-cyclization modifications, contribute to the final structure of this compound. These reactions introduce additional functional groups and can lead to skeletal rearrangements, further diversifying the cembranoid scaffold. nih.gov
Synthetic Methodologies and Chemical Modifications of Sarcoglaucol 16 One
Strategies Towards the Total Synthesis of Sarcoglaucol-16-one
The total synthesis of this compound presents a significant challenge to organic chemists due to its specific structural elements: a 14-membered macrocycle, a γ-butenolide unit, two stereogenic centers at C-6 and C-9, and an uncommon methyl ester at a branching position of the diterpenoid backbone. thieme-connect.comthieme-connect.com
Retrosynthetic Analysis and Fragment-Based Approaches (e.g., C1-C14 Fragment Synthesis)
A common strategy in the synthesis of complex molecules like this compound is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available precursors. wikipedia.org For this compound, a convergent approach has been devised, focusing on the initial construction of the C1-C14 acyclic carbon skeleton. thieme-connect.com
This strategy involves dissecting the molecule into key fragments. A notable example is the synthesis of the C1-C14 fragment, which constitutes the main carbon chain of the macrocycle. thieme-connect.comthieme-connect.com The synthesis of this crucial precursor has been achieved through a ten-step linear sequence. thieme-connect.com This fragment-based approach allows for the methodical assembly of the carbon framework before tackling the complexities of macrocyclization and stereocenter installation. thieme-connect.com
Key Reactions and Stereoselective Transformations (e.g., Z-Selective Ando-Type Horner-Wadsworth-Emmons Olefination, Ring-Closing Metathesis)
The successful synthesis of the fragments and the final macrocycle relies on a series of key chemical reactions and stereoselective transformations.
One of the pivotal reactions employed is the Z-selective Ando-type Horner-Wadsworth-Emmons (HWE) olefination . thieme-connect.comthieme-connect.com This reaction is instrumental in controlling the geometry of the double bonds within the C1-C14 fragment, a critical aspect for the subsequent ring-closing step. thieme-connect.comthieme-connect.commdpi.comtcichemicals.comresearchgate.net The Ando-type HWE reaction has been successfully used to prepare a precursor to this compound with a favorable E/Z ratio of 17:83. thieme-connect.com This specific type of HWE reaction is often preferred for its ability to generate Z-alkenes with high selectivity. mdpi.comresearchgate.net
Another cornerstone reaction in the proposed synthesis is Ring-Closing Metathesis (RCM) . thieme-connect.comwikipedia.org RCM is a powerful method for forming cyclic compounds, including the large macrocyclic ring of this compound. wikipedia.orgnih.govorganic-chemistry.orgmedwinpublishers.com The retrosynthetic plan for this compound envisions an RCM reaction of a macrocyclic methacrylate (B99206) precursor as the final step to construct the 14-membered ring. thieme-connect.com The success of this reaction is highly dependent on the preceding stereoselective synthesis of the linear precursor.
Challenges and Innovations in Macrocycle Formation
The formation of large rings like the 14-membered macrocycle in this compound is inherently challenging due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization. nih.gov Overcoming this hurdle often requires high-dilution conditions to minimize competing side reactions.
Innovations in catalysis, particularly the development of robust and selective catalysts for RCM, have significantly advanced the feasibility of synthesizing complex macrocycles. nih.govnih.gov The choice of catalyst is crucial and can influence the efficiency and stereochemical outcome of the ring-closing reaction. beilstein-journals.org While the total synthesis of this compound itself has not been fully reported, the strategies developed for its fragment synthesis and proposed macrocyclization highlight the cutting edge of modern organic synthesis. thieme-connect.comresearchgate.net The efficient construction of such macrocycles remains an active area of research, with ongoing efforts to develop new catalytic systems and strategies to overcome the inherent challenges. nih.govrsc.org
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of natural products is a crucial step in understanding their biological activity and developing new therapeutic agents. nih.govnih.govrsc.org
Rational Design of Modified Structures for Research Purposes
The rational design of this compound analogs would involve targeted modifications of its structure to probe the importance of different functional groups and stereocenters. For instance, altering the substituents on the butenolide ring, modifying the ester group, or inverting the stereochemistry at C-6 and C-9 could provide valuable insights into its mechanism of action. While specific examples for this compound are not extensively documented, the general principles of rational drug design would guide such efforts. This approach allows for the systematic exploration of the chemical space around the natural product to identify key structural features responsible for its bioactivity. mdpi.com
Chemical Transformations for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govmdpi.com For this compound, this would involve synthesizing a series of derivatives with specific chemical changes and evaluating their cytotoxic activity.
Key chemical transformations could include:
Esterification/Amidation: Modifying the methyl ester to other esters or amides to investigate the influence of this group on activity.
Reduction/Oxidation: Altering the oxidation state of the ketone on the butenolide ring or other functionalities.
Functional Group Interconversion: For example, converting the butenolide to other heterocyclic systems.
While detailed SAR studies on this compound are not yet widely published, research on related cembranoids, such as sarcophine (B1681461), has demonstrated that chemical modifications can lead to derivatives with enhanced chemopreventive activity. researchgate.net These studies provide a roadmap for future investigations into the SAR of this compound, which will be critical for unlocking its full therapeutic potential.
Biological Activities and Mechanistic Investigations of Sarcoglaucol 16 One
Cytotoxic and Anti-proliferative Research
Sarcoglaucol-16-one, a cembranoid diterpene isolated from soft corals of the genus Sarcophyton, has been the subject of investigation for its potential anticancer properties. Research has focused on its effects on various cancer cell lines, the underlying cellular mechanisms of its action, and its efficacy in preclinical animal models.
In Vitro Studies on Cancer Cell Lines (e.g., MCF7 Tumor Cells, L1210 Leukemia Cells)
In vitro studies have demonstrated the cytotoxic and anti-proliferative effects of this compound against a range of human cancer cell lines. Notably, it has shown activity against MCF-7 breast adenocarcinoma cells. nih.govresearchgate.net Along with its related compounds, 13-dehydroxysarcoglaucol and decaryol, this compound displayed cytotoxicity against HM02 (gastric adenocarcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with GI50 values ranging from 0.15 to 8.6 µg/mL. nih.govresearchgate.net
Research involving extracts from Sarcophyton glaucum, which contains cembranoids like this compound, has also shown anti-proliferative properties against mouse leukemia cells (L1210). kau.edu.sa These studies indicate that the extract inhibits the proliferation of L1210 cells in a manner that is dependent on both time and concentration. kau.edu.sa
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | Activity | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast adenocarcinoma) | Cytotoxic | nih.govresearchgate.net |
| This compound | HM02 (gastric adenocarcinoma) | Cytotoxic (GI50: 0.15-8.6 µg/mL) | nih.govresearchgate.net |
| This compound | HepG2 (hepatocellular carcinoma) | Cytotoxic (GI50: 0.15-8.6 µg/mL) | nih.govresearchgate.net |
| Sarcophyton glaucum extract | L1210 (mouse leukemia) | Anti-proliferative | kau.edu.sa |
Cellular Mechanisms of Action (e.g., Apoptosis Induction, DNA Damage)
The cytotoxic effects of compounds from Sarcophyton species are often attributed to the induction of apoptosis and DNA damage. kau.edu.sa Studies on extracts of Sarcophyton glaucum have revealed that the mechanism of cell death in L1210 leukemia cells involves the induction of apoptosis, which is associated with DNA damage and morphological changes in the treated cells. kau.edu.sa
The comet assay, a method for detecting DNA damage in individual cells, showed a significant, dose-dependent increase in DNA damage in L1210 cells treated with the S. glaucum extract. kau.edu.sa The percentage of cells exhibiting DNA damage reached up to 91% at a concentration of 100 µg/ml. kau.edu.sa Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, were also observed. kau.edu.sa
Preclinical In Vivo Assessments in Animal Models (e.g., Mouse Leukemia Models)
Preclinical studies using animal models have provided further evidence for the antitumor potential of Sarcophyton extracts. In an in vivo mouse model where L1210 leukemia cells were grown as ascites, treatment with Sarcophyton glaucum extract demonstrated an ability to suppress cancer progression. kau.edu.saresearchgate.net These findings suggest that the extract could be a candidate for further development as a cancer-fighting agent. kau.edu.sa
Anti-inflammatory Properties and Immunomodulatory Effects
In addition to its cytotoxic activities, this compound and related cembranoids from Sarcophyton have been investigated for their anti-inflammatory and immunomodulatory properties.
Modulation of Inflammatory Factor Production (e.g., in LPS-Stimulated Macrophage Cells)
Cembranoids isolated from Sarcophyton species have been shown to modulate the production of inflammatory factors. nih.govmdpi.com For instance, some cembranoids can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govmdpi.com While direct studies on this compound's effect on specific inflammatory factors are not detailed in the provided context, related cembranoids from the same genus have demonstrated significant anti-inflammatory activity in LPS-stimulated RAW264.7 macrophage cells. researchgate.netresearchgate.net This suggests a potential mechanism of action for this compound in modulating inflammatory responses.
Influence on Detoxification Enzymes (e.g., Glutathione (B108866) S-transferases, Quinone Reductase)
Metabolites from soft corals, including those from Sarcophyton glaucum, have been found to influence the activity of detoxification enzymes. kau.edu.sanih.gov These enzymes, such as glutathione S-transferases (GSTs) and quinone reductase (QR), play a crucial role in protecting cells from carcinogenic substances. kau.edu.sanih.gov Some cembranoids have been shown to be inducers of GST and QR, which can enhance the detoxification of carcinogens. nih.govresearchgate.net This induction of phase II detoxification enzymes represents a potential chemopreventive mechanism. nih.gov
Other Investigated Biological Activities
While research on this compound is specific, its biological profile is often discussed in the context of other cembranoid diterpenes isolated from the soft coral genus Sarcophyton. These corals are recognized as a rich source of bioactive secondary metabolites, with cembranoids being the most characteristic chemical constituents. nih.govnih.gov These metabolites exhibit a wide array of biological functions, including antimicrobial, anti-inflammatory, neuroprotective, and cytotoxic activities. nih.govmdpi.comsemanticscholar.orgmdpi.com
Anti-bacterial and Anti-viral Properties
The antimicrobial potential of compounds from the Sarcophyton genus is a subject of ongoing research. Cembranoid diterpenes, as a class, have demonstrated a range of biological activities, including antibacterial and antiviral effects. mdpi.comresearchgate.net
Studies on various Sarcophyton species have reported antibacterial activity. For instance, some cembranoid compounds have shown efficacy against bacteria such as Xanthomonas vesicatoria, Agrobacterium tumefaciens, Pseudomonas lachrymans, Bacillus subtilis, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL. nih.gov However, research on other diterpenes isolated from a Red Sea collection of Sarcophyton glaucum did not show any antimicrobial activity against a panel of tested microorganisms. nih.gov Currently, specific studies detailing the anti-bacterial properties of purified this compound are not prominent in the available literature.
In the realm of antiviral research, metabolites from Sarcophyton ehrenbergi have shown notable activity. semanticscholar.orgnih.gov Several cembranoids isolated from this species displayed antiviral capabilities against the human cytomegalovirus (HCMV). semanticscholar.orgmdpi.compsu.edu For example, the cembranoid ehrenbergol B exhibited potent anti-HCMV activity with an IC₅₀ of 5.0 μg/mL. semanticscholar.org While this highlights the potential of the cembranoid skeleton in antiviral research, direct antiviral testing results for this compound have not been specifically reported.
Insecticidal Activity in Pest Management Research
Natural products from marine organisms are being explored as alternative sources for pest management agents. ekb.eg Terpenoids isolated from soft corals, in particular, have been noted for their potential insecticidal activities. ekb.egresearchgate.net
Research has demonstrated the insecticidal potential of extracts from the soft coral Sarcophyton glaucum, the genus from which this compound is derived. A study investigating the effect of different extracts of S. glaucum on the adult rice weevil, Sitophilus oryzae, a common pest of stored products, revealed significant mortality rates. ekb.eg The chloroform (B151607) extract, in particular, was highly effective, causing 83.33% mortality at a concentration of 2000 ppm after 96 hours of exposure. ekb.eg While these findings are promising and suggest that S. glaucum produces compounds with potent insecticidal properties, the specific activity of isolated this compound has not been individually assessed in this context. ekb.eg
| Concentration (ppm) | Mortality Percentage (%) |
|---|---|
| 20 | 36.66 |
| 200 | 56.66 |
| 500 | 63.33 |
| 1000 | 70.00 |
| 2000 | 83.33 |
Enhancement of Alkaline Phosphatase Activity
Alkaline phosphatase (ALP) is a critical enzyme involved in bone mineralization, and its modulation is a key area of research for conditions like osteoporosis. researchgate.netresearchgate.net Recent investigations into the chemical constituents of Sarcophyton glaucum have uncovered cembranoids with the ability to influence ALP activity. researchgate.net
A 2025 study analyzing various cembranoids from S. glaucum found that all tested compounds could enhance ALP activity in vitro. researchgate.net One compound, in particular, demonstrated the most potent effect, increasing ALP activity to 139.41% of the control without showing any cytotoxicity. researchgate.net Another report also noted that a novel compound isolated from a Sarcophyton species led to a significant elevation of ALP activity and collagen content. researchgate.net Although this compound was not among the compounds specifically tested in the primary study, these findings establish that cembranoids from its source genus possess this biological activity. This suggests a potential area for future investigation into this compound's specific effects on osteoblast function.
| Compound | ALP Activity (% of Control) | Cytotoxicity |
|---|---|---|
| Glacunoid A | Data not specified | Not detected |
| Glacunoid B | Data not specified | Not detected |
| Glacunoid C | Data not specified | Not detected |
| Compound 8 (unnamed) | 139.41 ± 8.06% | Not detected |
Molecular Targets and Interactions
Understanding how a compound interacts with molecular targets within the body is fundamental to elucidating its mechanism of action. For this compound, research has pointed towards interactions with key enzyme systems.
Enzyme Inhibition and Modulation (e.g., Cytochrome P450 1A)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of substances, including drugs and environmental toxins. kau.edu.sanih.gov The inhibition of specific CYP enzymes can have significant physiological effects. Several studies have identified cembranoids from Sarcophyton glaucum as inhibitors of the phase I enzyme Cytochrome P450 1A (CYP1A). kau.edu.sanih.gov
Notably, a review of bioactive compounds from Sarcophyton species reported that this compound, isolated from Sarcophyton cherbonnieri, is a potent suppressor of CYP1A activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 3.4 µM. nih.govresearchgate.net This indicates a direct and relatively strong interaction. Further research on other cembranoids from S. glaucum supports this, identifying compounds that inhibit CYP1A activity with IC₅₀ values in the nanomolar range, establishing this as a significant chemopreventive activity for this class of molecules. nih.gov
| Compound | Source Species | IC₅₀ Value | Reference |
|---|---|---|---|
| This compound | Sarcophyton cherbonnieri | 3.4 µM | nih.govresearchgate.net |
| New Cembranolide (Compound 2) | Sarcophyton glaucum | 2.7 nM | nih.gov |
| 8-epi-sarcophinone (Compound 3) | Sarcophyton glaucum | 3.7 nM | nih.gov |
| ent-sarcophine (Compound 4) | Sarcophyton glaucum | 3.4 nM | nih.gov |
Receptor-Ligand Interactions
Receptor-ligand interactions are fundamental to cellular signaling, where the binding of a ligand (like a natural product) to a specific receptor protein initiates a physiological response. uni-bonn.decanterbury.ac.nz This can involve a wide array of targets, including cell-surface receptors and nuclear receptors.
Currently, specific research detailing the receptor-ligand interactions of this compound is limited in the available scientific literature. While its inhibitory action on the enzyme CYP1A is documented, its potential to act as a ligand for other specific cellular receptors has not been extensively explored. Future research may focus on screening this compound against various receptor panels to identify specific binding partners, which would further clarify its mechanisms of action and potential therapeutic applications.
Analytical Methodologies for Sarcoglaucol 16 One Research
Chromatographic Techniques for Isolation, Purity Determination, and Quantification
The isolation and purification of Sarcoglaucol-16-one from its natural source, typically a crude extract of soft coral tissue, is a multi-step process heavily reliant on various chromatographic methods. jsmcentral.org These techniques separate the compound from a complex mixture of other metabolites based on physical and chemical properties like polarity, size, and adsorption characteristics. iipseries.orgnih.gov
Initial fractionation of the crude extract is often performed using Open-Column Chromatography (OCC) . jsmcentral.org This technique involves a stationary phase, such as silica (B1680970) gel, packed into a glass column. The crude extract is loaded onto the column, and a solvent or a series of solvents with increasing polarity (a solvent gradient) is passed through the column as the mobile phase. cmfri.org.in Compounds separate as they travel through the column at different rates, allowing for the collection of simplified fractions. iipseries.org
Fractions containing the target compound are often identified by Thin-Layer Chromatography (TLC) . TLC is a rapid and cost-effective method used to monitor the separation process and assess the purity of fractions. jsmcentral.orgcmfri.org.in It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent material coated on a plate. nih.gov
For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. iipseries.orgmdpi.com HPLC offers higher resolution and efficiency compared to OCC. In the context of this compound, preparative or semi-preparative HPLC is used to isolate the pure compound from the enriched fractions obtained from column chromatography. jsmcentral.org Quantification of this compound in an extract or a purified sample can also be accurately performed using analytical HPLC, which uses a detector to measure the concentration of the compound as it elutes from the column. vu.edu.au
Table 1: Chromatographic Techniques for this compound Research
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Open-Column Chromatography (OCC) | Silica Gel | Gradient of n-hexane/ethyl acetate (B1210297) | Initial fractionation of crude extract |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | n-hexane/ethyl acetate mixtures | Monitoring fractions, Purity assessment |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Gradient of methanol (B129727)/water or acetonitrile/water | Final purification, Quantification |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Chloroform (B151607)/Methanol mixtures | Removal of high molecular weight impurities |
Advanced Spectroscopic Methods for Characterization in Research Samples
Once this compound is isolated in its pure form, its chemical structure must be unequivocally determined. This is accomplished using a combination of advanced spectroscopic methods. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complex, three-dimensional structure of organic molecules like this compound. nih.gov
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. rsc.org
¹³C NMR (Carbon NMR) provides information about the carbon skeleton of the molecule. rsc.org
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. nih.gov These experiments were instrumental in confirming the bicyclic cembranolide structure of this compound.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. rsc.org High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, which is used to deduce the precise elemental composition (e.g., C₂₁H₂₈O₅ for this compound). nih.govrsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, IR spectra would show characteristic absorption bands for hydroxyl (-OH) and lactone (ester carbonyl, C=O) groups. rsc.org
Table 2: Key Spectroscopic Data for this compound Characterization
| Method | Information Obtained | Example Finding for this compound |
|---|---|---|
| HR-ESI-MS | Precise Molecular Weight and Formula | C₂₁H₂₈O₅ rsc.org |
| IR Spectroscopy | Functional Group Identification | Presence of hydroxyl (-OH) and lactone (C=O) groups rsc.org |
| ¹H NMR | Proton environment and connectivity | Reveals signals for olefinic protons and methyl groups rsc.org |
| ¹³C NMR | Carbon skeleton structure | Shows resonances for carbonyl carbons and olefinic carbons rsc.org |
| 2D NMR (COSY, HMBC) | Detailed structural connectivity | Confirms the bicyclic cembranoid framework and substituent placement |
Development and Validation of Assays for Biological Activity Evaluation
A significant aspect of natural product research is the evaluation of biological activity. For this compound and related cembranoids, this involves developing and validating specific bioassays to test for effects such as anti-inflammatory, cytotoxic, or antimicrobial properties. mdpi.comnih.gov
The development of a biological assay requires selecting an appropriate biological system (e.g., specific cell lines, enzymes, or microorganisms) and a measurable endpoint. nih.gov For example, to assess the anti-inflammatory potential of this compound, researchers might use a cell-based assay. One common method involves using macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The assay would then measure the ability of this compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO) or prostaglandins.
Validation is a critical step to ensure that the assay is reliable, reproducible, and fit for its purpose. eurachem.org This process involves assessing several parameters, including:
Specificity: The ability of the assay to detect and measure the intended biological response without interference from other components.
Sensitivity: The lowest concentration of the compound that produces a measurable effect (e.g., IC₅₀ or EC₅₀ values).
Accuracy and Precision: Ensuring the results are close to the true value and are reproducible across multiple experiments.
For example, a study on related cembranoids from Sarcophyton glaucum evaluated their effect on alkaline phosphatase (ALP) activity in human mesenchymal stem cells. researchgate.net The assay involved seeding the cells, treating them with the compounds, and then measuring the change in ALP activity using an ELISA-based method. researchgate.net Such assays are crucial for identifying potential therapeutic applications for compounds like this compound.
Table 3: Examples of Biological Activity Assay Methodologies
| Activity Screened | Assay Type | Biological System | Principle / Endpoint Measured |
|---|---|---|---|
| Anti-inflammatory | Cell-based assay | Macrophage cell line (e.g., RAW 264.7) | Inhibition of LPS-induced nitric oxide (NO) production. |
| Cytotoxicity | Cell viability assay (e.g., MTT assay) | Cancer cell lines (e.g., MCF-7) | Measurement of cell metabolic activity to determine cell death. nih.gov |
| Osteogenic Activity | Enzyme activity assay | Mesenchymal stem cells (e.g., MG-63) | Measurement of alkaline phosphatase (ALP) activity enhancement. researchgate.net |
| Antimicrobial | Broth or agar (B569324) dilution assay | Bacterial or fungal strains | Determination of Minimum Inhibitory Concentration (MIC). nih.gov |
Standardization of Research Protocols for Comparative Studies
To ensure that research findings on this compound from different laboratories are comparable and reproducible, the standardization of research protocols is essential. The variability in natural product research can stem from the collection of the source organism, extraction procedures, and analytical methods. researchgate.net
Key areas for standardization include:
Collection and Identification: Protocols should specify the precise species of soft coral, the geographical location, and the time of collection, as the chemical profile of marine organisms can vary based on environmental factors.
Extraction and Fractionation: The solvents used, extraction time, and temperature should be standardized to ensure a consistent chemical profile in the crude extract. The chromatographic methods used for fractionation should also be clearly defined. mdpi.com
Analytical Methods: For quantification and characterization, using validated analytical methods with specified parameters (e.g., HPLC column type, mobile phase composition, and detector settings) is crucial. rsc.orgeuropa.eu
Bioassays: The cell lines, reagents, compound concentrations, and incubation times used in biological assays must be consistent to allow for meaningful comparison of activity data between studies. nih.gov
International efforts and guidelines, such as those emerging from discussions around the Nagoya Protocol and the use of Digital Sequence Information (DSI), also highlight the growing need for standardized practices in marine natural product research to ensure fair and equitable use of genetic resources. rsc.org Adherence to such standards facilitates collaboration, allows for the creation of robust databases, and ultimately accelerates the process of drug discovery from marine sources. oup.com
Future Research Directions and Identified Research Gaps for Sarcoglaucol 16 One
Deeper Elucidation of Unexplored Biosynthetic Pathways and Unique Enzymatic Transformations
The biosynthesis of cembranoid diterpenes like sarcoglaucol-16-one is a complex process involving multiple enzymatic steps. While general pathways for cembrane (B156948) synthesis are proposed, the specific enzymes and transformations leading to the unique functionalities of this compound remain largely unexplored. researchgate.net Future research should focus on identifying and characterizing the specific enzymes, such as cyclases and oxidases, responsible for its formation. nih.gov Understanding these enzymatic processes could pave the way for biocatalytic or chemoenzymatic synthesis approaches. worktribe.com
A proposed biosynthetic pathway for similar cembranoids suggests the involvement of key intermediates that undergo enzymatic modifications. researchgate.net Investigating the genetic basis of these pathways in Sarcophyton species could reveal novel enzymes with potential applications in biotechnology. nih.gov Techniques such as genome mining and transcriptomic analysis of the source organism can be employed to identify the gene clusters responsible for this compound production.
Advancements in Scalable and Enantioselective Synthetic Routes
The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. While a synthetic strategy for a C1-C14 fragment of this compound has been reported, a complete total synthesis has yet to be achieved. sigmaaldrich.comresearchgate.net Future efforts should be directed towards developing a convergent and enantioselective total synthesis. This would not only provide a sustainable supply of the compound for biological testing but also allow for the synthesis of analogs with modified structures.
Key challenges in the synthesis include the stereoselective construction of the 14-membered ring and the installation of the various functional groups. The development of novel synthetic methodologies, such as advanced macrocyclization strategies and stereoselective oxidations, will be crucial. nih.gov An efficient, scalable process is essential for translating the potential of this compound into practical applications. nih.gov
Comprehensive Characterization of Molecular Targets and Downstream Signaling Pathways
Preliminary studies have suggested that cembranoid diterpenes possess a range of biological activities, including cytotoxic and anti-inflammatory effects. mdpi.comnih.gov However, the specific molecular targets of this compound and the downstream signaling pathways it modulates are not well understood. Identifying these targets is a critical step in understanding its mechanism of action and potential therapeutic applications.
Future research should employ a variety of techniques to identify protein targets. This could include affinity chromatography, proteomics-based approaches, and computational modeling. Once potential targets are identified, further studies will be needed to validate these interactions and elucidate the downstream effects on cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are commonly implicated in cancer and inflammation. nih.govnih.gov
Development of Novel this compound Analogs with Tuned Biological Profiles
The development of analogs is a key strategy in drug discovery to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The synthesis of this compound analogs with systematic modifications to its structure could lead to compounds with enhanced biological activity or novel therapeutic properties.
Structure-activity relationship (SAR) studies will be essential to guide the design of new analogs. By systematically modifying different parts of the this compound scaffold, it will be possible to identify the key structural features responsible for its biological activity. This information can then be used to design and synthesize focused libraries of analogs for biological screening. sigmaaldrich.com
Application of High-Throughput Screening and Omics Technologies in Mechanistic Studies
To accelerate the discovery of the biological functions of this compound, high-throughput screening (HTS) and various "omics" technologies can be employed. labkey.comlunenfeld.ca HTS allows for the rapid testing of the compound against a large number of biological targets or in various cellular assays, providing a broad overview of its potential activities. nih.govnih.gov
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound treatment. nih.govhumanspecificresearch.orgteknoscienze.com For instance, transcriptomic analysis can identify changes in gene expression, while proteomics can reveal alterations in protein levels and post-translational modifications. ecancer.org Integrating these multi-omics datasets can provide a deeper understanding of the compound's mechanism of action and identify potential biomarkers for its activity. cd-genomics.com
Addressing Contextual and Methodological Gaps in Existing Literature
A thorough review of the existing literature reveals several gaps that need to be addressed. researchgate.netsnhu.edu Much of the current knowledge is based on a limited number of studies, and further research is needed to confirm and expand upon these initial findings. lse.ac.uk There is a need for more rigorous and standardized methodologies in the isolation, characterization, and biological evaluation of this compound to ensure the reproducibility and comparability of data across different studies.
Future research should aim to fill these gaps by conducting more in-depth studies with larger sample sizes and appropriate controls. Additionally, exploring different extraction and purification techniques may lead to the discovery of new, related compounds from Sarcophyton species.
Comparative Studies with Other Cembranolide Diterpenes for Broader Understanding
This compound is part of a large and structurally diverse class of cembranolide diterpenes. researchgate.netnih.gov Comparative studies with other well-characterized cembranolides, such as sarcophine (B1681461) and sarcophytoxide, can provide valuable insights into the structure-activity relationships within this class of compounds. uq.edu.au
By comparing the biological activities and molecular targets of this compound with those of other cembranolides, researchers can identify the specific structural motifs responsible for different biological effects. mdpi.com This comparative approach can help to build a more comprehensive understanding of the chemical ecology and therapeutic potential of this important class of marine natural products.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
